2-(2,4-dibromophenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide
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Overview
Description
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxyacetyl derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The bromination of phenoxyacetyl derivatives is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by acetylation and hydrazide formation. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents include bromine, N-bromosuccinimide, sodium borohydride, and potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -10°C to 100°C and solvents like dichloromethane, ethanol, and acetone .
Major Products Formed
The major products formed from these reactions include various brominated and acetylated derivatives, as well as hydrazide compounds with different substitution patterns .
Scientific Research Applications
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dibromophenoxy)acetonitrile
- 2-(2,4-Dibromophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2,2,2-trifluoroacetohydrazide
Uniqueness
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16Br2N2O4 |
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Molecular Weight |
472.1 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-11-4-2-3-5-14(11)24-9-16(22)20-21-17(23)10-25-15-7-6-12(18)8-13(15)19/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
BFFLUVFRUWIIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
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